Cas no 488-28-8 (L-Rhamnitol)

L-Rhamnitol 化学的及び物理的性質
名前と識別子
-
- 1-Deoxygalactitol,,
- L-Rhamnitol
- Rhamnitol
- 488-28-8
- MD170708
- Q63390534
- DB02399
- Mannitol, 1-deoxy-, L-
- IHI9UGC58P
- SKCKOFZKJLZSFA-BXKVDMCESA-N
- (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol
- 6-deoxy L-mannitol
- 1-deoxy-L-mannitol
- SCHEMBL2065096
- (2S,3S,4S,5S)-Hexane-1,2,3,4,5-pentaol
- UNII-IHI9UGC58P
- RNT
- 6-Deoxy-L-mannitol
- Rhamnitol, L-
- L-RHAMNITOL
- CHEBI:45530
- L-Mannitol, 1-deoxy-
- NS00068875
- 1-Deoxy-L-mannitol; 1-Deoxy-L-mannitol; 6-Deoxy-L-mannitol; L-Rhamnitol; Rhamnitol
-
- インチ: InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3
- InChIKey: SKCKOFZKJLZSFA-UHFFFAOYSA-N
- ほほえんだ: CC(O)C(O)C(O)C(O)CO
計算された属性
- せいみつぶんしりょう: 166.08412354g/mol
- どういたいしつりょう: 166.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 101Ų
L-Rhamnitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | MD170708-25 mg |
1-Deoxy-L-mannitol |
488-28-8 | 25mg |
$104.00 | 2023-01-03 | ||
A2B Chem LLC | AW55369-1g |
L-Mannitol, 1-deoxy- |
488-28-8 | 1g |
$1398.00 | 2023-12-30 | ||
A2B Chem LLC | AW55369-500mg |
L-Mannitol, 1-deoxy- |
488-28-8 | 500mg |
$864.00 | 2023-12-30 | ||
TRC | R314990-1g |
L-Rhamnitol |
488-28-8 | 1g |
$ 1420.00 | 2023-09-06 | ||
TRC | R314990-100mg |
L-Rhamnitol |
488-28-8 | 100mg |
$ 178.00 | 2023-09-06 | ||
TRC | R314990-500mg |
L-Rhamnitol |
488-28-8 | 500mg |
$ 826.00 | 2023-09-06 | ||
Biosynth | MD170708-100 mg |
1-Deoxy-L-mannitol |
488-28-8 | 100MG |
$284.00 | 2023-01-03 | ||
TRC | R314990-1000mg |
L-Rhamnitol |
488-28-8 | 1g |
$1397.00 | 2023-05-17 | ||
A2B Chem LLC | AW55369-100mg |
L-Mannitol, 1-deoxy- |
488-28-8 | 100mg |
$281.00 | 2023-12-30 | ||
Biosynth | MD170708-50 mg |
1-Deoxy-L-mannitol |
488-28-8 | 50mg |
$177.00 | 2023-01-03 |
L-Rhamnitol 関連文献
-
1. Optical rotations and conformations of (S)-propane-1,2-diol, D-threo-butane-2,3-diol and some alditols in aqueous and non-aqueous mediaDavid Lewis J. Chem. Soc. Perkin Trans. 2 1991 197
-
2. 1H nuclear magnetic resonance spectra and conformations of deoxyalditols in deuterium oxideDuncan G. Gillies,David Lewis J. Chem. Soc. Perkin Trans. 2 1985 1155
L-Rhamnitolに関する追加情報
Professional Introduction to L-Rhamnitol (CAS No. 488-28-8)
L-Rhamnitol, a naturally occurring sugar alcohol with the chemical formula C₆H₁₃OH₇, is a compound of significant interest in the field of pharmaceuticals and biochemical research. Its unique molecular structure and biological properties have positioned it as a valuable candidate for various therapeutic applications. This introduction delves into the compound's characteristics, recent advancements in its research, and its potential future uses.
The molecular structure of L-Rhamnitol consists of six carbon atoms arranged in a linear fashion, with hydroxyl groups attached to each carbon. This configuration imparts upon it several distinctive physicochemical properties, including high solubility in water and moderate sweetness. These attributes make it an attractive alternative to traditional sugars in food and pharmaceutical formulations.
One of the most compelling aspects of L-Rhamnitol is its metabolic behavior. Unlike ordinary sugars, which are metabolized through glycolysis and can contribute to blood glucose levels, L-Rhamnitol is largely unaffected by insulin. This characteristic makes it an excellent choice for individuals with diabetes or those seeking sugar-free alternatives without the risk of blood sugar spikes.
Recent studies have highlighted the potential of L-Rhamnitol in the development of novel pharmaceutical agents. Its ability to act as a stabilizer in drug formulations has been explored, particularly in the creation of protein-based therapeutics. The compound's high viscosity and stability under various conditions make it an ideal excipient for enhancing drug solubility and prolonging shelf life.
In addition to its pharmaceutical applications, L-Rhamnitol has shown promise in the field of cosmetics. Its moisturizing properties and non-irritating nature have led to its inclusion in skincare products designed to hydrate and soothe the skin. Recent research has also indicated that L-Rhamnitol may have anti-inflammatory effects, further expanding its potential uses in cosmetic formulations.
The production of L-Rhamnitol has seen significant advancements in recent years, driven by increased demand from both pharmaceutical and cosmetic industries. Modern biotechnological methods have enabled more efficient and sustainable production processes, reducing costs and environmental impact. These innovations have made L-Rhamnitol more accessible for commercial use, fostering further research and development.
One area where L-Rhamnitol has gained particular attention is in the study of osmolytes—compounds that help regulate osmotic pressure within cells. Research has demonstrated that L-Rhamnitol can protect cells from oxidative stress and damage, making it a promising candidate for applications in cell preservation and tissue engineering.
The therapeutic potential of L-Rhamnitol extends beyond its role as an osmolyte. Studies have suggested that it may have neuroprotective properties, making it a candidate for treatments related to neurodegenerative diseases. Its ability to cross the blood-brain barrier has opened new avenues for research into conditions such as Alzheimer's and Parkinson's disease.
The safety profile of L-Rhamnitol is another critical factor contributing to its widespread acceptance. Extensive toxicological studies have confirmed its low toxicity and high safety margin, even at higher doses. This makes it suitable for use in a variety of applications without significant health risks.
In conclusion, L-Rhamnitol (CAS No. 488-28-8) is a multifaceted compound with a broad spectrum of applications in pharmaceuticals, cosmetics, and biotechnology. Its unique properties, coupled with recent advancements in production methods and research findings, position it as a key player in future medical and cosmetic innovations.
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